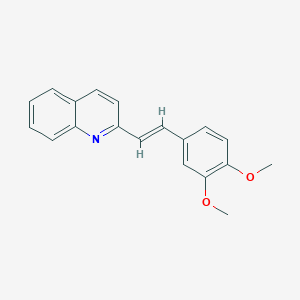
2-(3,4-Dimethoxystyryl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxystyryl)quinoline is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound 2-(3,4-Dimethoxystyryl)quinoline has the following molecular characteristics:
- Molecular Formula : C17H17N1O3
- CAS Number : 75903-25-2
The structure features a quinoline core substituted with a dimethoxystyryl group, which contributes to its biological activity.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance:
- A study indicated that derivatives with the 3,4,5-trimethoxystyryl moiety exhibited potent anti-proliferative activity against human cancer cell lines A549, HT29, and T24, with IC50 values comparable to or better than cisplatin .
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| 3,4,5-trimethoxystyryl derivative | A549 | 2.38 |
| 3,4,5-trimethoxystyryl derivative | HT29 | 4.52 |
| 3,4,5-trimethoxystyryl derivative | T24 | 9.86 |
This suggests significant potential for developing new anticancer agents based on this compound.
Antibacterial Properties
Research has shown that this compound exhibits antibacterial properties against various strains. The compound's coordination complexes have demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against pathogens such as Aspergillus niger and Fusarium solani, indicating its broad-spectrum antimicrobial potential.
Organic Synthesis
This compound serves as a valuable precursor in organic synthesis:
- It is utilized in the synthesis of various heterocyclic compounds.
- The compound facilitates palladium-catalyzed ortho-arylation reactions, allowing for the development of biaryl amide derivatives and bioactive compounds.
Green Chemistry Approaches
Recent advancements have focused on green synthesis methods for producing quinoline derivatives. For example, eco-friendly solvents like deep eutectic solvents (DES) have been employed to synthesize structurally novel derivatives without hazardous reagents .
Case Study 1: Antitumor Evaluation
A study evaluating a series of diethyl 2-styrylquinoline-3-carboxylate derivatives demonstrated their potential as anticancer agents through in vitro assays against multiple human cancer cell lines. The results were promising enough to warrant further investigation into their mechanisms of action and therapeutic applications .
Case Study 2: Antibacterial Efficacy
Another investigation focused on synthesizing N-(2-aminophenyl)-based compounds revealed significant antibacterial efficacy against common pathogens. This study underscored the importance of modifying the quinoline structure to enhance biological activity.
Propriétés
Numéro CAS |
75903-25-2 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-13H,1-2H3/b10-7+ |
Clé InChI |
XAEBIRLRAIYZMN-JXMROGBWSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















